

A Technical Guide to Dibenzocyclooctyne-Cy5.5 in Molecular Biology

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Compound of Interest

Compound Name: Dibenzocyclooctyne-Cy5.5

Cat. No.: B15554429

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Dibenzocyclooctyne-Cy5.5** (DBCO-Cy5.5), a key reagent in bioorthogonal chemistry, detailing its mechanism, applications, and relevant experimental protocols. This powerful tool enables the precise labeling and visualization of biomolecules in complex biological systems, including living cells and whole organisms.

Core Principles: Bioorthogonal Labeling with DBCO-Cy5.5

Dibenzocyclooctyne-Cy5.5 is a bifunctional molecule consisting of two key components:

- Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that serves as the reactive "handle."
- Cyanine 5.5 (Cy5.5): A near-infrared (NIR) fluorescent dye that acts as the reporter.

The primary utility of DBCO-Cy5.5 lies in its ability to participate in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.^{[1][2]}

The SPAAC reaction occurs between the strained alkyne of the DBCO group and an azide ($-N_3$) functional group.^[1] The inherent ring strain of the DBCO molecule significantly lowers the reaction's activation energy, allowing it to proceed rapidly and spontaneously under

physiological conditions (neutral pH and body temperature) without the need for a cytotoxic copper catalyst.[1][2][3] This copper-free nature is a critical advantage for applications in living systems.[3][4] The reaction forms a stable, covalent triazole linkage, permanently attaching the Cy5.5 fluorophore to the azide-modified target.[3][5]

The Cy5.5 fluorophore is a bright and photostable near-infrared dye.[3] Its excitation and emission properties in the NIR spectrum are highly advantageous for biological imaging because they minimize autofluorescence from native biological specimens, leading to a higher signal-to-noise ratio.[3]

Key Applications in Molecular Biology

The specificity of the SPAAC reaction makes DBCO-Cy5.5 an ideal tool for labeling biomolecules that have been metabolically or chemically engineered to contain an azide group.

- **Metabolic Glycan Labeling:** This is one of the most common applications.[6][7] Cells are cultured with an unnatural sugar precursor containing an azide group (e.g., N-azidoacetylmannosamine, ManNAz).[6][8] Cellular enzymes process this sugar and incorporate it into glycans on the cell surface and within the cell.[7][9] Subsequent treatment with DBCO-Cy5.5 leads to the specific fluorescent labeling of these newly synthesized glycoconjugates, enabling their visualization and analysis.[8][10]
- **In Vivo Imaging:** The NIR properties of Cy5.5 make it well-suited for whole-animal imaging, as light in this region can penetrate tissue more deeply.[3] Researchers can perform metabolic labeling in living animals (e.g., mice) by administering an azido-sugar, followed by an injection of DBCO-Cy5.5 to visualize the location and distribution of labeled cells or tissues, such as tumors.[11][12]
- **Labeling of Other Biomolecules:** Beyond glycans, proteins, lipids, and nucleic acids can be modified to incorporate azide groups through various biochemical or chemical strategies. DBCO-Cy5.5 can then be used to fluorescently tag these molecules for tracking their localization, trafficking, and interactions.
- **Cell Tracking and Analysis:** Labeled cells can be visualized using fluorescence microscopy or quantified via flow cytometry.[10] This is valuable for tracking cell populations, for instance, after transplantation into a host organism.[11]

Quantitative Data

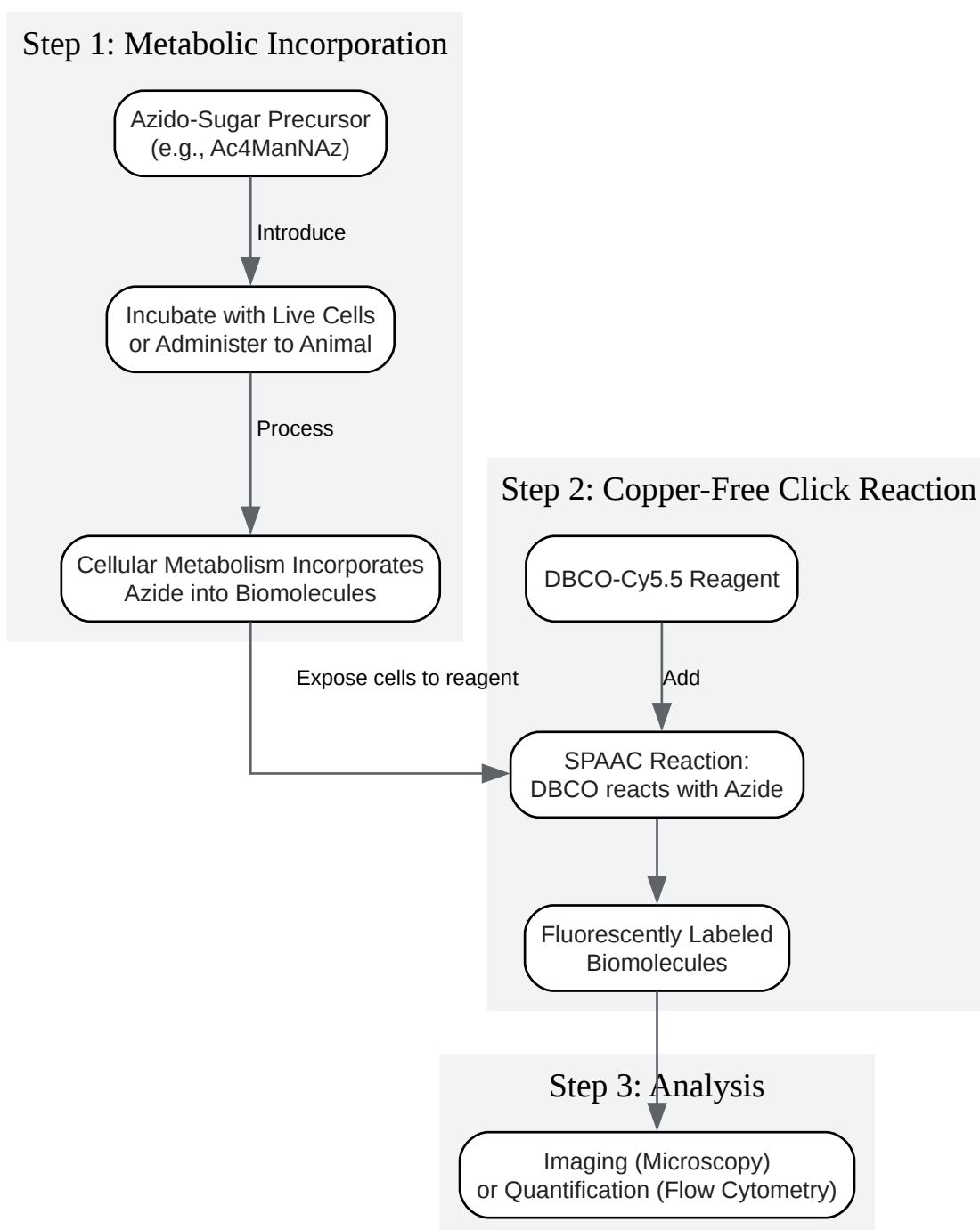
The photophysical properties of DBCO-Cy5.5 are summarized below. These values are typical and may vary slightly between suppliers.

Property	Value	Reference(s)
Excitation Maximum (λ_{abs})	~678 nm	[4] [13] [14]
Emission Maximum (λ_{em})	~694 nm	[4] [13] [14]
Molar Extinction Coefficient (ϵ)	~190,000 M ⁻¹ cm ⁻¹	[4] [13] [14]
Molecular Weight	~1161.34 g/mol	[3] [4] [13]
Solubility	Water, DMSO, DMF	[4] [13] [14]

Experimental Protocols & Workflows

General Workflow for Metabolic Labeling and Imaging

The overall process involves two main stages: metabolic incorporation of an azide reporter and subsequent fluorescent labeling via SPAAC.



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Caption: General workflow for bioorthogonal labeling using DBCO-Cy5.5.

Detailed Protocol: Metabolic Labeling of Cultured Cells

This protocol is a representative example for labeling cell surface glycans on adherent cells in culture. Concentrations and incubation times may require optimization for different cell types and experimental goals.

Materials:

- Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
- DBCO-Cy5.5
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Cells of interest plated on coverslips or appropriate imaging plates
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

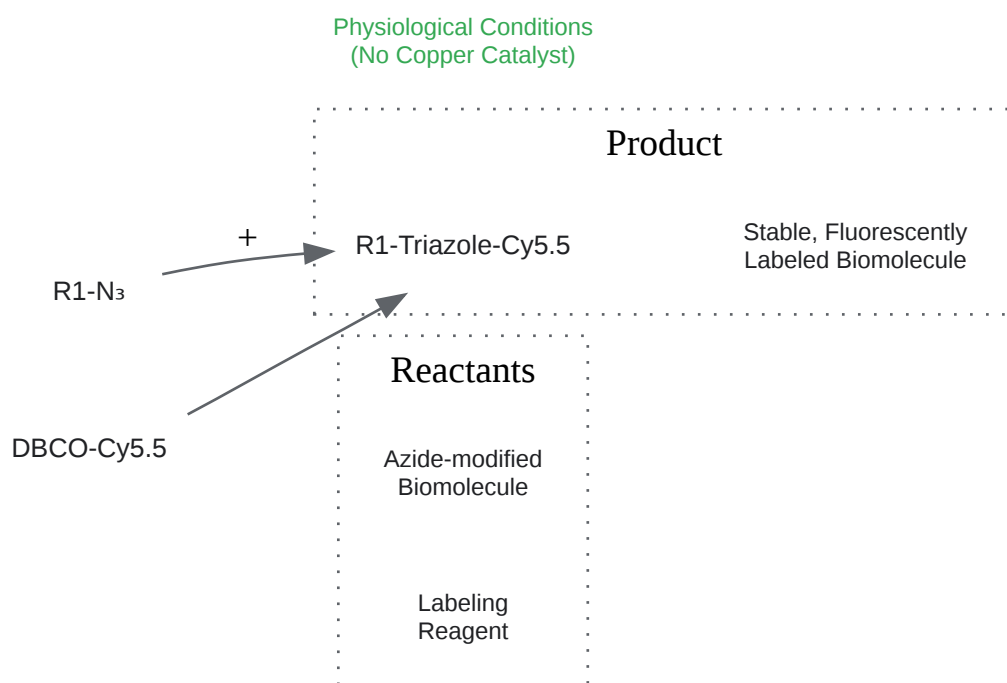
- Metabolic Labeling:
 - Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 25 mM).
 - To the complete culture medium of your cells, add the Ac₄ManNAz stock solution to a final concentration of 25-50 µM.
 - Culture the cells for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[\[6\]](#)
- Preparation for Labeling:
 - Gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar from the medium.
- DBCO-Cy5.5 Staining (SPAAC Reaction):

- Prepare a stock solution of DBCO-Cy5.5 in DMSO (e.g., 1-5 mM).
- Dilute the DBCO-Cy5.5 stock solution in PBS or serum-free medium to a final concentration of 5-20 μ M.
- Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C or room temperature, protected from light.[\[9\]](#)
- Final Washes and Imaging:
 - Wash the cells three times with PBS to remove unbound DBCO-Cy5.5 reagent.
 - (Optional) The cells can be fixed at this stage using 4% paraformaldehyde if desired.
 - (Optional) Counterstain nuclei with a suitable dye like DAPI.
 - Mount the coverslips or proceed to image the cells directly on the plate using a fluorescence microscope.[\[9\]](#)

Signaling Pathways and Reaction Diagrams

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The chemical reaction underpinning the utility of DBCO-Cy5.5 is the Huisgen 1,3-dipolar cycloaddition between the DBCO and azide moieties.[\[1\]](#)



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Caption: The SPAAC reaction between an azide and DBCO-Cy5.5.

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